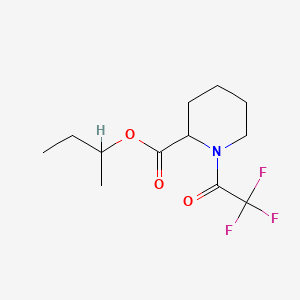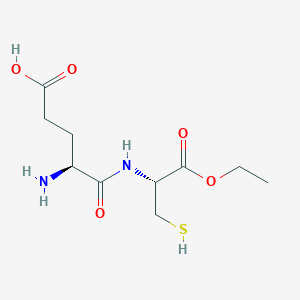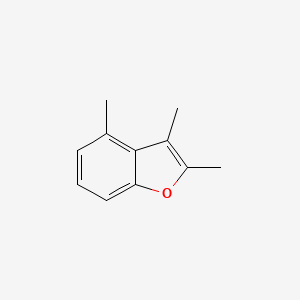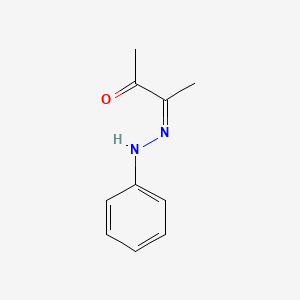
sodium;dioxido(oxo)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is commonly found in both solid and liquid forms, depending on its concentration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;dioxido(oxo)silane can be synthesized through several methods. One common method involves the reaction of sodium carbonate (soda ash) with silicon dioxide (silica) at high temperatures. The reaction is as follows:
Na2CO3+SiO2→Na2SiO3+CO2
This reaction typically occurs in a furnace at temperatures around 1400°C .
Industrial Production Methods: In industrial settings, this compound is produced by melting a mixture of soda ash and silica sand. The molten mixture is then cooled and solidified to form glassy lumps, which are subsequently dissolved in water to produce a concentrated solution . This solution can be further processed to obtain the desired concentration and form of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;dioxido(oxo)silane undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form silica gel and sodium salts.
Dehydration: At high temperatures, it can lose water to form anhydrous sodium silicate.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) is commonly used to neutralize this compound, resulting in the formation of silica gel and sodium chloride.
Heat: High temperatures are used to drive off water and produce anhydrous forms of the compound.
Major Products Formed:
Silica Gel: Formed during the neutralization reaction with acids.
Anhydrous Sodium Silicate: Produced by heating the hydrated form.
Wissenschaftliche Forschungsanwendungen
Sodium;dioxido(oxo)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a starting material for the synthesis of zeolites and silica catalysts.
Biology: Employed in the preparation of molecular sieves for chromatography and other separation techniques.
Medicine: Utilized in the production of oxygen-enriched air for medical applications.
Industry: Acts as an adhesive, binder, corrosion inhibitor, and coagulant in various industrial processes.
Wirkmechanismus
The mechanism by which sodium;dioxido(oxo)silane exerts its effects is primarily through its ability to form silicate networks. When dissolved in water, it hydrolyzes to form silanol groups, which can further polymerize to form siloxane linkages (Si–O–Si). These linkages provide the compound with its adhesive and binding properties . Additionally, the compound’s high pH and buffering capacity make it effective in neutralizing acids and stabilizing pH levels in various applications .
Vergleich Mit ähnlichen Verbindungen
Sodium Metasilicate (Na2SiO3): Similar in composition but differs in its specific structure and applications.
5A Molecular Sieve (Na12[(AlO2)12(SiO2)12]·xH2O): A type of zeolite used as an adsorbent and catalyst.
Uniqueness: Sodium;dioxido(oxo)silane is unique due to its versatility and wide range of applications. Its ability to form a viscous solution and act as a binder, adhesive, and corrosion inhibitor sets it apart from other silicate compounds .
Eigenschaften
Molekularformel |
NaO9Si3-5 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
sodium;dioxido(oxo)silane |
InChI |
InChI=1S/Na.3O3Si/c;3*1-4(2)3/q+1;3*-2 |
InChI-Schlüssel |
LAFBQKLINPNURY-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


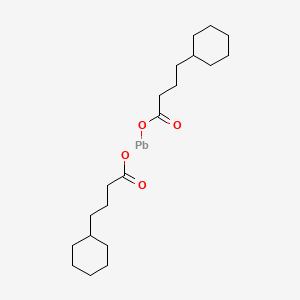


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
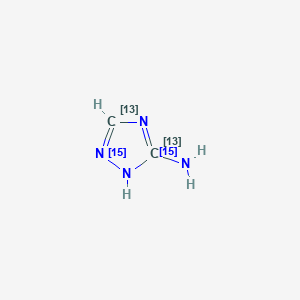
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
